

1-Methyl-4-phenylpiperidin-4-ol structural elucidation and characterization

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Compound of Interest

Compound Name: **1-Methyl-4-phenylpiperidin-4-ol**

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An In-depth Technical Guide to the Structural Elucidation and Characterization of **1-Methyl-4-phenylpiperidin-4-ol**

This guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and characterization of **1-Methyl-4-phenylpiperidin-4-ol**. The intended audience includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

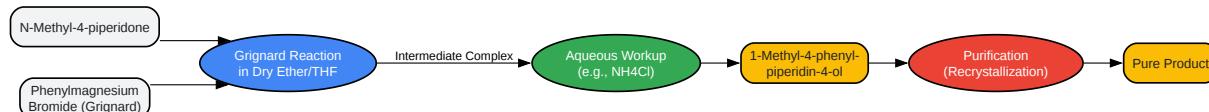
1-Methyl-4-phenylpiperidin-4-ol is a tertiary alcohol and a piperidine derivative. It serves as a key intermediate in the synthesis of various compounds, including the opioid analgesic Pethidine (Meperidine)[1]. Accurate characterization is crucial for its use in further chemical synthesis.

A summary of its key physical and chemical properties is presented below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₇ NO	PubChem[2]
Molecular Weight	191.27 g/mol	PubChem[2]
Monoisotopic Mass	191.131014166 Da	PubChem[2]
CAS Number	4972-68-3	PubChem[2]
IUPAC Name	1-methyl-4-phenylpiperidin-4-ol	PubChem[2]
Predicted XlogP	1.4	PubChem[2]

Synthesis of 1-Methyl-4-phenylpiperidin-4-ol

The synthesis of **1-Methyl-4-phenylpiperidin-4-ol** can be achieved through various synthetic routes. A common method involves the Grignard reaction between N-methyl-4-piperidone and a phenylmagnesium halide (e.g., phenylmagnesium bromide). This reaction forms the core structure of the target molecule.

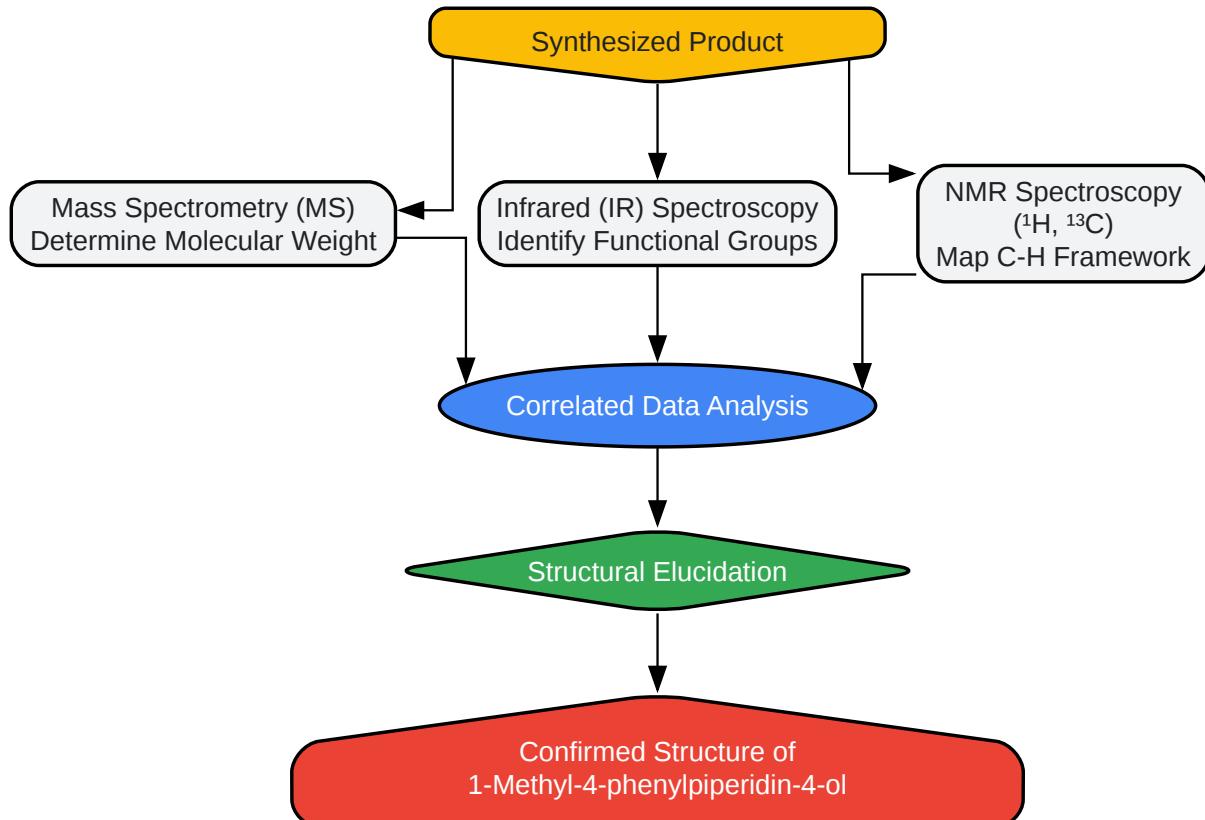


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Caption: Synthesis workflow for **1-Methyl-4-phenylpiperidin-4-ol**.

Structural Elucidation Workflow

The comprehensive characterization of **1-Methyl-4-phenylpiperidin-4-ol** involves a combination of spectroscopic techniques to confirm its structure, purity, and functional groups.



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Caption: Overall workflow for the structural elucidation of the target compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules by providing detailed information about the carbon-hydrogen framework[3].

Expected Spectral Data:

Technique	Assignment	Expected Chemical Shift (δ , ppm)	Notes
¹ H NMR	Aromatic Protons (Phenyl)	7.20 - 7.50 (m, 5H)	Multiplet due to protons on the phenyl ring[3].
Piperidine Protons (CH ₂)	1.60 - 2.20 (m, 4H)	Complex multiplets for axial and equatorial protons adjacent to C4[3].	
Piperidine Protons (CH ₂)	2.80 - 3.20 (m, 4H)	Protons adjacent to the nitrogen atom[3].	
Methyl Proton (N-CH ₃)	~2.30 (s, 3H)	A singlet for the methyl group attached to the nitrogen.	
Hydroxyl Proton (OH)	Variable (s, 1H)	A broad singlet, whose position is dependent on concentration and solvent. Can be confirmed by D ₂ O exchange[3].	
¹³ C NMR	Phenyl Carbons (C-Ar)	125 - 150	Multiple signals for the aromatic carbons.
Piperidine Carbon (C-OH)	~70	Quaternary carbon attached to the hydroxyl and phenyl groups.	
Piperidine Carbons (CH ₂)	40 - 60	Carbons adjacent to the nitrogen atom.	
Methyl Carbon (N-CH ₃)	~46	Carbon of the N-methyl group.	

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Methyl-4-phenylpiperidin-4-ol** in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube[3].
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if required for precise chemical shift calibration[3].
- Instrument Parameters (400 MHz Spectrometer Example):
 - ^1H NMR:
 - Pulse Program: Standard single pulse (zg30)[3].
 - Spectral Width: -2 to 12 ppm[3].
 - Acquisition Time: ~3-4 seconds[3].
 - Relaxation Delay: 1-2 seconds[3].
 - Number of Scans: 16-64, adjusted based on sample concentration[3].
 - ^{13}C NMR:
 - Pulse Program: Proton-decoupled single pulse (zgpg30)[3].
 - Spectral Width: -10 to 220 ppm[3].
 - Relaxation Delay: 2-5 seconds[3].
 - Number of Scans: ≥ 1024 , adjusted for sample concentration[3].
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the spectrum using the residual solvent peak or TMS[3].

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3600 - 3200	O-H (Alcohol)	Stretching (Broad)
3080 - 3010	C-H (Aromatic)	Stretching
2950 - 2850	C-H (Aliphatic)	Stretching
~2800	C-H (N-CH ₃)	Stretching
1600, 1450	C=C (Aromatic)	Stretching
1200 - 1000	C-O (Alcohol)	Stretching
1150 - 1050	C-N (Amine)	Stretching

Experimental Protocol: FTIR Analysis (ATR)

- Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a small amount of the solid **1-Methyl-4-phenylpiperidin-4-ol** sample directly onto the ATR crystal and apply pressure to ensure good contact[3].
- Instrument Parameters:
 - Scan Range: 4000 - 400 cm⁻¹[3].
 - Resolution: 4 cm⁻¹[3].
 - Number of Scans: 16-32[3].
- Data Collection: Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum[3]. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

Parameter	Value	Notes
Molecular Ion $[M]^+$	m/z 191.13	Corresponds to the molecular weight.
$[M+H]^+$ Adduct	m/z 192.13829	Protonated molecule, commonly observed in ESI ^[4] .
$[M+Na]^+$ Adduct	m/z 214.12023	Sodiated molecule, also common in ESI ^[4] .
$[M+H-H_2O]^+$ Fragment	m/z 174.12827	Loss of water from the protonated molecule, characteristic of alcohols ^[4] .

Experimental Protocol: Mass Spectrometry (e.g., ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a constant flow rate.
- Instrument Parameters:
 - Ionization Mode: Positive ion mode is typically used to observe $[M+H]^+$ and $[M+Na]^+$ adducts.
 - Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).
 - Source Parameters: Optimize parameters like capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal.

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

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